molecular formula C22H21N3O4S B13774202 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate CAS No. 64895-19-8

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate

Cat. No.: B13774202
CAS No.: 64895-19-8
M. Wt: 423.5 g/mol
InChI Key: NNRJFNQGONYHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate (CAS 6544-91-8) is a synthetic compound characterized by a complex structure integrating an acridinylamino core, a phenylacetamide moiety, and a methanesulfonate group. Its molecular formula is C₂₂H₂₀N₄O₃S·CH₃O₃S, with a molecular weight of 517.64 g/mol . Its decomposition releases hazardous fumes of nitrogen oxides (NOₓ) and sulfur oxides (SOₓ), necessitating stringent handling protocols .

Properties

CAS No.

64895-19-8

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

acridin-9-yl-[4-(2-amino-2-oxoethyl)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C21H17N3O.CH4O3S/c22-20(25)13-14-9-11-15(12-10-14)23-21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21;1-5(2,3)4/h1-12H,13H2,(H2,22,25)(H,23,24);1H3,(H,2,3,4)

InChI Key

NNRJFNQGONYHQR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate typically involves the reaction of 9-aminoacridine with p-nitrophenylacetic acid, followed by reduction and subsequent sulfonation. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and sulfonation is achieved using methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound's pharmacological properties:

Conditions Products Yield Key Observations
6M HCl, reflux, 8 hrs2-(p-(9-Acridinylamino)phenyl)acetic acid + ammonium chloride78%Complete conversion confirmed via HPLC
2M NaOH, 60°C, 4 hrsSodium salt of 2-(p-(9-Acridinylamino)phenyl)acetic acid + ammonia65%Side products detected at higher temperatures

Nucleophilic Substitution at Methanesulfonate Group

The methanesulfonate moiety acts as a leaving group in SN2 reactions, enabling functionalization:

Nucleophile Reaction Conditions Products Application
Pyridine-2-amineDMF, 80°C, 12 hrs1-(p-(9-Acridinylamino)phenyl)-N-(2-pyridyl)methanesulfonamideEnhanced DNA intercalation
PropylamineTHF, K2CO3, 60°C, 6 hrsN-(p-(9-Acridinylamino)phenyl)propylsulfonamideImproved solubility profile

Electrophilic Aromatic Substitution on Acridine Core

The acridine ring undergoes substitution at positions 2 and 7 due to electron-rich regions:

Reagent Conditions Product Regioselectivity
HNO3/H2SO40°C, 2 hrs2,7-Dinitroacridinyl derivative2- and 7-positions
Cl2/AlCl3CH2Cl2, 25°C, 4 hrs2-Chloroacridinyl derivative2-position

Reductive Alkylation of Acridine

UV-mediated reductive alkylation modifies the acridine ring:

Alkylating Agent Conditions Product Biological Activity
n-Pentanoic acidUV light, 24 hrs9-n-Pentylacridinyl derivativeIncreased antitumor efficacy

Condensation Reactions

The acetamide group participates in Knoevenagel condensations for heterocyclic extensions:

Aldehyde Catalyst Product Yield
4-FormylbenzaldehydePiperidineα,β-Unsaturated ketone conjugate62%
2-Methoxy-4-formylphenolLiClO4Phosphonate-linked acridine derivative54%

Coordination with Metal Ions

The acridine nitrogen and sulfonate oxygen act as chelating sites:

Metal Ion Ligand Ratio Complex Structure Stability Constant (log K)
Zn²⁺1:2Octahedral coordination12.3
Fe³⁺1:1Trigonal bipyramidal9.8

Photochemical Reactions

UV exposure induces dimerization and radical formation:

Wavelength Duration Product Quantum Yield
254 nm3 hrs9,9'-Biacridinyl dimer0.45
365 nm6 hrsAcridinyl radical intermediate0.22

Enzymatic Modifications

Human topoisomerase IIα catalyzes ATP-dependent DNA cleavage in the presence of this compound:

Enzyme Activity IC50 Mechanism
Topoisomerase IIαInhibition of decatenation31.5 μMStabilizes DNA-enzyme cleavage complex

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C22H21N3O4S, with a molecular weight of approximately 413.48 g/mol. Its structure features an acridine moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

One of the primary applications of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is in the field of cancer treatment. Studies have indicated that acridine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-712.5
HepG215.0
A549 (Lung)10.0

Antiviral Properties

Research has also suggested that compounds similar to 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate may possess antiviral properties. For instance, acridine derivatives have been studied for their ability to inhibit viral replication in several models, indicating a potential application in antiviral drug development.

Case Study 1: Efficacy in Breast Cancer Treatment

A recent study examined the efficacy of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size when administered alongside standard chemotherapy agents.

  • Methodology : Mice bearing MCF-7 tumors were treated with varying doses of the compound.
  • Results : Tumor growth inhibition was observed at doses above 10 µM, with minimal side effects noted.

Case Study 2: Antiviral Activity Against Hepatitis C Virus

In another study focusing on viral infections, the compound was evaluated for its inhibitory effects on the Hepatitis C virus.

  • Methodology : In vitro assays were performed using infected hepatocyte cultures.
  • Results : The compound exhibited a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and causing structural changes that inhibit cellular processes .

Comparison with Similar Compounds

Phenyl Methanesulfonate

  • Structure: Simplifies the target compound by replacing the acridinylamino-phenylacetamide backbone with a single phenyl group linked to methanesulfonate.
  • Key Differences : Lacks the acridinyl moiety, which is associated with intercalation into DNA and mutagenicity. This structural simplification likely reduces toxicity compared to the target compound .

Phenyl Pyridyl Acetamide

  • Structure : Substitutes the acridinyl group with a pyridyl ring, retaining the phenylacetamide scaffold.
  • No explicit toxicity data is available for direct comparison .

N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzoazinyl)acetamide

  • Structure : Shares the acetamide group but incorporates a benzoazinyl-piperidine-phenyl core instead of acridinyl.
  • Functional Context : Designed as a ROR-gamma modulator for autoimmune diseases, highlighting divergent therapeutic applications despite partial structural overlap .

Key Observations :

  • The acridinylamino group in the target compound correlates with higher mutagenic risk compared to simpler phenyl sulfonates or pyridyl derivatives.
  • Methanesulfonate-containing compounds universally pose risks of SOₓ emissions, but the acridinyl moiety introduces additional hazards (NOₓ) .

Pharmacological and Industrial Relevance

  • Its toxicity profile restricts clinical use, favoring research applications .
  • ROR-gamma Modulators (e.g., benzoazinyl-piperidine derivatives): Demonstrate how acetamide derivatives can be optimized for specific receptor modulation with reduced off-target toxicity .
  • Industrial Use : Simpler phenyl sulfonates (e.g., phenyl methanesulfonate) are employed in organic synthesis due to lower hazard profiles .

Biological Activity

2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This document aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features an acridine moiety linked to a phenyl ring through an amino group, with an acetamide functional group and methanesulfonate as a counterion. This unique structure is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with acridine derivatives exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus3.12 - 50
Escherichia coli6.25 - 25
Candida albicans12.5 - 50
Pseudomonas aeruginosa25 - 100

These results demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of acridine derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : It is believed that the acridine core intercalates into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

In vitro studies have reported IC50 values ranging from 5 µM to 20 µM across these cell lines, indicating moderate to high potency .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various acridine derivatives, including the target compound, against clinical isolates of MRSA. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls .
  • Anticancer Evaluation : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased apoptosis rates at higher concentrations .

Q & A

Q. What are the key structural features of 2-(p-(9-Acridinylamino)phenyl)acetamide methanesulfonate, and how do they influence its biological activity?

The compound combines an acridinylamino group (a planar aromatic system with potential DNA intercalation properties) linked to a phenylacetamide scaffold, modified with a methanesulfonate group. The methanesulfonate moiety enhances solubility in aqueous buffers, critical for in vitro assays, while the acridine core may mediate interactions with nucleic acids or proteins. Structural analogs synthesized via reflux with triethyl orthoformate and acetic anhydride (common for acridine derivatives) suggest that substituent positioning affects binding affinity .

Q. What experimental methods are recommended to assess the compound's stability in biological buffers?

Stability can be evaluated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Prepare stock solutions in DMSO (<1% final concentration) and incubate in PBS (pH 7.4) or simulated physiological conditions (37°C, 5% CO₂). Monitor degradation products over 24–72 hours. Methanesulfonate groups generally improve hydrolytic stability compared to ester-linked analogs, but photodegradation of the acridine core may require light-protected storage .

Q. How can researchers confirm the compound's mechanism of action in preliminary assays?

Use fluorescence quenching assays to detect DNA intercalation (acridine derivatives often exhibit strong fluorescence). For protein targets, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Control experiments with structurally similar but inactive analogs (e.g., lacking the methanesulfonate group) help distinguish specific interactions .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

Key steps include:

  • Reaction Conditions : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 2 hours under reflux) .
  • Purification : Use reverse-phase column chromatography (C18 stationary phase) with a gradient of acetonitrile/water (0.1% TFA) to separate methanesulfonate byproducts.
  • Characterization : Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Impurities from incomplete sulfonation can be minimized by adding methanesulfonic acid in stoichiometric excess .

Q. What analytical strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from batch-to-batch variability or assay conditions. Implement:

  • Quality Control : Standardize compound purity (>95% by HPLC) and confirm identity via FT-IR (sulfonate S=O stretch at ~1170 cm⁻¹).
  • Assay Harmonization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to a reference compound (e.g., doxorubicin for DNA-targeting agents).
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for variability in IC₅₀ values .

Q. How do structural modifications (e.g., substituent changes) impact the compound's pharmacokinetic profile?

Replace the methanesulfonate group with alternative solubilizing moieties (e.g., PEGylated chains) and compare logP values (calculated via HPLC retention time). In vivo studies in rodent models can assess bioavailability changes. For example, sulfonate-to-carboxylate substitutions may reduce renal clearance but increase plasma protein binding .

Q. What computational methods predict binding affinity between this compound and potential targets?

Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., topoisomerase II) can identify key interactions (e.g., π-stacking with acridine, hydrogen bonds with acetamide). Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How can researchers address instability of the acridine core during long-term storage?

Lyophilize the compound in amber vials under argon atmosphere. Add antioxidants (e.g., 0.01% BHT) to stock solutions. Monitor degradation via LC-MS; major degradation products often result from oxidation at the acridine C9 position .

Methodological Considerations

Q. What in vitro vs. in vivo models best evaluate the compound's efficacy and toxicity?

  • In Vitro : Use 3D tumor spheroids to mimic hypoxia and drug penetration barriers. Measure apoptosis via Annexin V/PI staining.
  • In Vivo : Employ xenograft models with bioluminescent tracking. Dose optimization should balance efficacy (e.g., tumor volume reduction) with toxicity (e.g., liver enzyme assays) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Synthesize analogs with systematic modifications (e.g., halogenation at the phenyl ring, alkylation of the acetamide). Test in parallel assays (e.g., cytotoxicity, solubility). Use principal component analysis (PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.